trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanecarboxylic acid followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: The compound itself is typically produced through reduction reactions, particularly the reduction of the nitro group to an amino group.
Substitution: It can participate in substitution reactions where the amino group can be replaced or modified under suitable conditions.
Common Reagents and Conditions:
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium or platinum.
Major Products Formed: The major product formed from these reactions is this compound itself, which can be further used as an intermediate in the synthesis of other compounds .
Scientific Research Applications
Biochemical Applications and Pharmaceutical Use
- Synthesis of Pharmaceutical Ingredients Trans-4-amino-l-cyclohexanecarboxilic acid derivatives act as intermediates in creating optically active chemical compounds . For example, they are used in synthesizing Janus Kinase inhibitors .
- Antifibrinolytic Agent trans-4-Aminocyclohexanecarboxylic acid hydrochloride functions primarily as an antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, a process that prevents blood clots from growing too large, thus helping promote clotting and prevent excessive bleeding.
- Target and Mode of Action As a lysine analogue, this compound characterizes binding sites in plasminogen. It interacts with targets by inhibiting fibrinolysis, stabilizing blood clots by preventing the breakdown of fibrin.
- Diabetes Treatment trans-4-Aminocyclohexanecarboxylic acid is a raw material for dipeptides/reptidases, which are used as therapeutic drugs for diabetes and as a starting compound for IV (DPP IV) inhibitors .
Processes for Preparation
- Isomerization Method A method exists for obtaining a high-purity trans form via fractional recrystallization . An efficient isomerization process uses inexpensive sodium hydroxide or potassium alkoxide to convert cis-form or a mixture of cis- and trans-forms of 4-aminocyclohexanecarboxylic acid .
- Conversion Process p-Aminobenzoic acid and its derivatives can be directly converted to 4-Amino-l-cyclohexanecarboxilic acid with a high trans/cis ratio under mild conditions, achieving a trans product ratio of over 75% in one step .
- Alternative Methods Direct conversion of the cis-isomer of 4-Amino-l-cyclohexane-carboxylic acid to the trans isomer is possible using Raney Nickel, although this method has disadvantages .
Other Applications
- Enhancing Clot Stability this compound has demonstrated the ability to enhance clot stability without increasing thrombotic risks.
- Synthesis of Cyclohexane Derivatives Transaminases can be used to produce trans-4-substituted cyclohexane-1-amines, with the production of trans-4-substituted cyclohexanes investigated using diastereotope selective amination .
Mechanism of Action
The mechanism of action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. It is known to act as an intermediate, facilitating various chemical reactions that lead to the formation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
trans-4-Aminocyclohexanecarboxylic Acid (Free Base)
- Molecular Formula: C₇H₁₃NO₂ (vs. hydrochloride form: C₇H₁₃NO₂·HCl) .
- Key Difference : The absence of a hydrochloride group reduces solubility in polar solvents like water.
- Applications : Used in peptide synthesis but less stable than its hydrochloride counterpart due to hygroscopicity .
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl .
- Key Difference : Esterification of the carboxylic acid group enhances lipophilicity, making it suitable for lipid-based drug formulations.
- Physical Properties : Crystalline solid with ≥97% purity; soluble in water .
- Applications : Intermediate in protease inhibitor synthesis and fluorescent probes .
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Derivatives
- Example: Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride (C₉H₁₇NO₂·HCl) .
- Key Difference: An additional aminomethyl group increases molecular weight (207.70 g/mol) and alters steric effects.
- Applications : Used in combinatorial chemistry for generating diverse pharmacophores .
Positional Isomers
- trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS: 5691-19-0): Molecular Formula: C₇H₁₃NO₂ . Key Difference: Amino group at the 2-position instead of 4, leading to distinct conformational dynamics. Cost: Extremely high (JPY 57,500 per gram) .
Physicochemical Properties
Biological Activity
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride (TAC) is a compound with significant biological activity, particularly in the context of its role as an antifibrinolytic agent. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Target of Action:
TAC primarily functions as an antifibrinolytic agent , inhibiting plasmin-induced fibrinolysis. This action is crucial in managing conditions where excessive bleeding occurs, as it stabilizes blood clots by preventing their breakdown.
Mode of Action:
The compound acts by binding to plasminogen, a precursor to plasmin, which is involved in the degradation of fibrin clots. By mimicking lysine, TAC inhibits the interaction between plasminogen and fibrin, thus promoting clot stability.
Biochemical Pathways:
TAC influences the fibrinolytic pathway , which is responsible for the breakdown of fibrin clots. The inhibition of this pathway helps maintain hemostasis during surgical procedures or in patients with bleeding disorders .
2. Pharmacokinetics
TAC is characterized by its high solubility in water, which enhances its bioavailability when administered. The compound's pharmacokinetic profile indicates rapid absorption and distribution within biological systems, making it effective for therapeutic uses .
TAC interacts with various enzymes and proteins within the body:
- Enzyme Interactions: It has been shown to interact with plasminogen and other proteolytic enzymes, influencing cellular processes such as signaling and gene expression.
- Cellular Effects: The compound may alter cellular metabolism by modulating pathways related to clot formation and degradation .
4.1 Antifibrinolytic Therapy
TAC is utilized in clinical settings to prevent excessive bleeding during surgeries or in patients with coagulopathies. Its ability to inhibit fibrinolysis makes it a valuable agent in these contexts.
4.2 Potential Use in Diabetes Management
Research indicates that TAC may serve as a dipeptidyl peptidase IV (DPP-IV) inhibitor, potentially improving glycemic control by modulating insulin secretion and glucose metabolism . This suggests a dual role for TAC in managing both bleeding disorders and metabolic conditions.
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of TAC:
- Clinical Trials: In a study assessing the effectiveness of antifibrinolytic agents during orthopedic surgeries, TAC demonstrated significant reductions in blood loss compared to controls.
- Metabolic Studies: Research exploring TAC's role as a DPP-IV inhibitor showed promising results in enhancing insulin secretion from pancreatic cells, indicating its potential utility in diabetes treatment.
6. Comparative Analysis
| Property | This compound | Other Antifibrinolytics |
|---|---|---|
| Solubility | High | Variable |
| Mechanism | Inhibits plasmin-induced fibrinolysis | Varies |
| Clinical Application | Surgery-related bleeding control; potential diabetes management | Surgery-related bleeding control |
| Side Effects | Generally well-tolerated; rare allergic reactions | Varies |
Q & A
Basic Research Questions
Q. How can researchers synthesize trans-4-aminocyclohexanecarboxylic acid hydrochloride with high stereochemical purity?
- Methodological Answer : The compound is synthesized via stereoselective methods, such as catalytic hydrogenation of substituted cyclohexene precursors or resolution of racemic mixtures. A critical step involves ensuring the trans-configuration of the amino and carboxylic acid groups. For example, coupling reactions using diethylphosphoryl cyanide have been effective for attaching amino acid derivatives while preserving stereochemistry . Purity (>98%) is confirmed via HPLC or GC analysis, with mobile phases optimized for polar functional groups (e.g., methanol-phosphate buffers) .
Q. What analytical techniques are recommended to confirm the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in DMSO-d6 or D2O can confirm stereochemistry and functional groups (e.g., δ ~1.5–2.5 ppm for cyclohexane protons, δ ~3.5 ppm for NH) .
- HPLC : Use a C18 column with a 70:30 phosphate buffer-methanol mobile phase (1 mL/min flow rate) and UV detection at 207 nm for quantification .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., CHNO·HCl: C 43.34%, H 6.58%, N 6.31%) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Stability studies show no degradation under these conditions for >24 months. Avoid aqueous solutions unless buffered to pH 4–6, as the free base form may precipitate .
Advanced Research Questions
Q. What strategies resolve challenges in coupling this compound to peptides or other biomolecules?
- Methodological Answer : Traditional carbodiimide coupling (e.g., DCC or EDC) often fails due to steric hindrance from the cyclohexane ring. Instead, use:
- Phosphoryl Cyanide Reagents : Diethylphosphoryl cyanide enables efficient amide bond formation without racemization .
- Pre-activation : Convert the carboxylic acid to a reactive ester (e.g., N-hydroxysuccinimide ester) before coupling .
- Microwave-assisted Synthesis : Reduces reaction time and improves yield for sterically hindered systems .
Q. How can researchers differentiate between cis and trans isomers during synthesis or analysis?
- Methodological Answer :
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane-isopropanol gradients to separate isomers. Retention times for trans isomers are typically shorter due to lower polarity .
- IR Spectroscopy : The trans isomer shows a distinct C=O stretch at ~1700 cm vs. ~1720 cm for cis .
- X-ray Crystallography : Resolve cyclohexane chair conformations to confirm stereochemistry .
Q. What impurities are commonly observed in this compound, and how are they quantified?
- Methodological Answer : Key impurities include:
- cis-Isomer : Detectable via HPLC with a limit of <0.5% .
- Residual Solvents : Analyze by GC-MS (e.g., methanol, ethyl acetate) per ICH Q3C guidelines .
- Degradation Products : Hydrolysis under acidic conditions generates 4-aminocyclohexanol, monitored via TLC (silica gel, chloroform-methanol 9:1) .
Q. How is this compound applied in designing protease-resistant peptide analogs?
- Methodological Answer : The rigid cyclohexane backbone reduces conformational flexibility, enhancing metabolic stability. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
